N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1286706-01-1
VCID: VC4157537
InChI: InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16)
SMILES: CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S
Molecular Formula: C12H11N3OS
Molecular Weight: 245.3

N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide

CAS No.: 1286706-01-1

Cat. No.: VC4157537

Molecular Formula: C12H11N3OS

Molecular Weight: 245.3

* For research use only. Not for human or veterinary use.

N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide - 1286706-01-1

Specification

CAS No. 1286706-01-1
Molecular Formula C12H11N3OS
Molecular Weight 245.3
IUPAC Name N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Standard InChI InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16)
Standard InChI Key JQCLNQNTWNTXNS-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a pyridazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2) substituted at position 6 with a 4-mercaptophenyl group (-C₆H₄-SH) and at position 3 with an acetamide moiety (-NH-CO-CH₃). This arrangement introduces three critical features:

  • Pyridazine Ring: Imparts planarity and electron-deficient characteristics, influencing π-π stacking interactions and binding to biological targets .

  • Mercaptophenyl Group: The thiol (-SH) functionality enhances reactivity through nucleophilic thiol-disulfide exchange and potential metal coordination.

  • Acetamide Side Chain: Serves as a hydrogen-bond donor/acceptor, critical for solubility and target engagement .

Table 1: Hypothesized Physicochemical Properties

PropertyValue/DescriptionBasis in Analogous Compounds
Molecular FormulaC₁₂H₁₁N₃OSDerived from
Molecular Weight261.3 g/molCalculated from formula
SolubilityModerate in DMSO, low in waterComparable to
LogP (Partition Coefficient)~2.1Estimated via pyridazine analogs

Synthetic Methodologies

Pyridazine Ring Formation

The pyridazine core is typically synthesized via cyclization reactions. A common approach involves condensing hydrazine with a 1,4-dicarbonyl compound . For example:

  • 1,4-Diketone Preparation: Reaction of 4-mercaptoacetophenone with glyoxal yields a diketone intermediate.

  • Cyclization with Hydrazine: Heating the diketone with hydrazine hydrate forms the pyridazine ring, introducing nitrogen atoms at positions 1 and 2 .

Mercaptophenyl Group Retention

The thiol group requires protection during synthesis to prevent oxidation. A trityl (triphenylmethyl) group is often used as a protecting agent, removed post-synthesis via acid hydrolysis.

Comparative Analysis with Bromophenyl Analogs

Table 2: Key Differences Between Mercapto- and Bromophenyl Derivatives

FeatureMercaptophenyl DerivativeBromophenyl Derivative
ReactivityHigh (thiol-disulfide exchange)Moderate (aryl bromide substitution)
Biological TargetMetalloenzymes, ion channelsSodium channels, GABA receptors
Synthetic ComplexityRequires thiol protectionSimpler halogenation steps

Challenges and Future Directions

Stability Considerations

The thiol group’s susceptibility to oxidation necessitates formulation under inert atmospheres or stabilization via prodrug strategies (e.g., disulfide prodrugs).

Unexplored Therapeutic Avenues

  • Anticancer Activity: Thiol-containing analogs show promise in targeting thioredoxin reductase, overexpressed in cancer cells .

  • Antioxidant Applications: The -SH group may scavenge reactive oxygen species, analogous to glutathione.

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